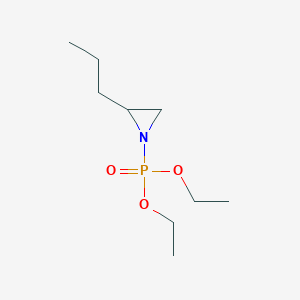
Diethyl (2-propylaziridin-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-propylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propyl-substituted aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-propylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aziridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-propylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Diethyl (2-propylaziridin-1-yl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-propylaziridin-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . Additionally, the aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Comparison with Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl (2-methylaziridin-1-yl)phosphonate: A closely related compound with a methyl group instead of a propyl group on the aziridine ring.
Diethyl (2-ethylaziridin-1-yl)phosphonate: Another similar compound with an ethyl group on the aziridine ring.
Uniqueness: Diethyl (2-propylaziridin-1-yl)phosphonate is unique due to the presence of the propyl-substituted aziridine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .
Properties
CAS No. |
57041-04-0 |
|---|---|
Molecular Formula |
C9H20NO3P |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-propylaziridine |
InChI |
InChI=1S/C9H20NO3P/c1-4-7-9-8-10(9)14(11,12-5-2)13-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
WRXVWPGPYLQEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN1P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















